molecular formula C16H13ClO4 B14438028 trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid CAS No. 86617-18-7

trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid

Cat. No.: B14438028
CAS No.: 86617-18-7
M. Wt: 304.72 g/mol
InChI Key: UMBAPIWARGTVLV-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the benzodioxane family. This compound is characterized by its unique structure, which includes a benzodioxane ring substituted with a chloro, methyl, and phenyl group, along with a carboxylic acid functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diol.

    Introduction of Substituents: The chloro, methyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and phenyl groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules, potentially forming hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

    6-Chloro-4-methyl-1,3-benzodioxan-2-carboxylic acid: Lacks the phenyl group, which may affect its reactivity and biological activity.

    4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chloro group, which can influence its chemical properties and reactivity.

    6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, potentially altering its physical and chemical properties.

Uniqueness: The combination of the chloro, methyl, and phenyl groups in trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid imparts unique chemical properties, making it distinct from other benzodioxane derivatives

Properties

CAS No.

86617-18-7

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1

InChI Key

UMBAPIWARGTVLV-HOTGVXAUSA-N

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.